molecular formula C23H27N3O4S B1261617 2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

Cat. No. B1261617
M. Wt: 441.5 g/mol
InChI Key: FKOCGWKIXOGBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2-cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester is a thienopyridine.

Scientific Research Applications

Synthesis and Cyclizations

  • Synthesis of N-Cyanoacetamides : The compound is involved in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, contributing to the formation of different heterocyclization products, highlighting its role in complex organic syntheses (Chigorina, Bespalov, & Dotsenko, 2019).

Chemical Reactions

  • Condensation Reactions : It plays a significant role in condensation reactions, particularly in the formation of isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their esters, which are critical in medicinal chemistry research (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

Biological Activity Studies

  • Antitumor and Antioxidant Activities : In a study, cyanoacetamide derivatives were synthesized, with this compound being integral in the formation of various biologically active structures, some of which exhibited promising antioxidant activities (Bialy & Gouda, 2011).

Novel Heterocyclic System Formation

  • Formation of New Heterocyclic Systems : It's involved in the synthesis of new heterocyclic systems such as pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine, showcasing its importance in the development of novel chemical structures (Volovenko, Litenko, Khrapak, & Babichev, 1983).

Pharmaceutical Research

properties

Product Name

2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-cyanophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C23H27N3O4S/c1-6-29-21(28)18-15-11-22(2,3)26-23(4,5)19(15)31-20(18)25-17(27)13-30-16-10-8-7-9-14(16)12-24/h7-10,26H,6,11,13H2,1-5H3,(H,25,27)

InChI Key

FKOCGWKIXOGBBA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)COC3=CC=CC=C3C#N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)COC3=CC=CC=C3C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 6
2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

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